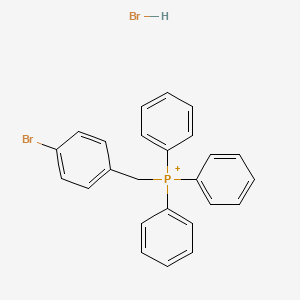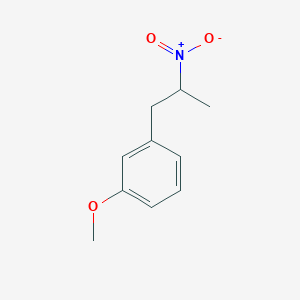
Anisole, m-(2-nitropropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anisole, m-(2-nitropropyl)- is an organic compound with the molecular formula C10H13NO3 It is a derivative of anisole, where a nitropropyl group is attached to the meta position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with a methyl halide to produce anisole. The meta-(2-nitropropyl) group can be introduced through subsequent nitration and alkylation reactions.
Nitration: Anisole can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Alkylation: The nitroanisole can then be alkylated using appropriate alkylating agents to introduce the 2-nitropropyl group.
Industrial Production Methods: Industrial production of anisole, m-(2-nitropropyl)- typically involves large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Anisole, m-(2-nitropropyl)- can undergo oxidation reactions to form various oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitrobenzaldehyde or nitrobenzoic acid derivatives.
Reduction: Formation of m-(2-aminopropyl)anisole.
Substitution: Formation of halogenated anisole derivatives.
Wissenschaftliche Forschungsanwendungen
Anisole, m-(2-nitropropyl)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of anisole, m-(2-nitropropyl)- involves its interaction with molecular targets through its nitro and propyl groups. The nitro group can participate in redox reactions, while the propyl group can interact with hydrophobic regions of target molecules. These interactions can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Anisole (Methoxybenzene): Anisole itself is a simpler compound without the nitropropyl group.
Nitroanisole: Anisole with a nitro group attached, but without the propyl group.
Propylanisole: Anisole with a propyl group attached, but without the nitro group.
Uniqueness: Anisole, m-(2-nitropropyl)- is unique due to the presence of both the nitro and propyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
29865-53-0 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
1-methoxy-3-(2-nitropropyl)benzene |
InChI |
InChI=1S/C10H13NO3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3 |
InChI-Schlüssel |
LEERGXBNUPNVNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


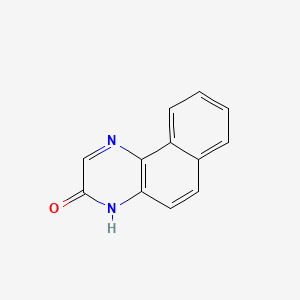
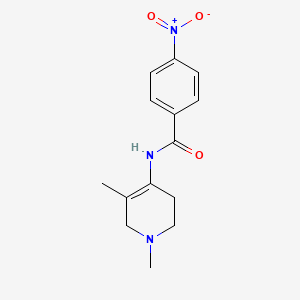
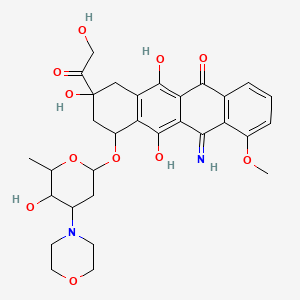

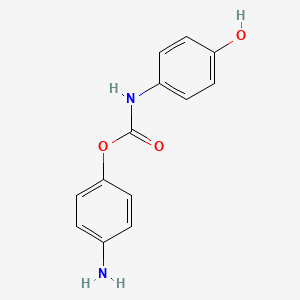
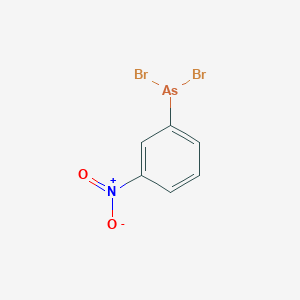
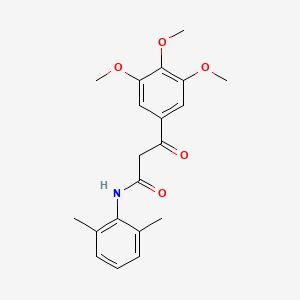
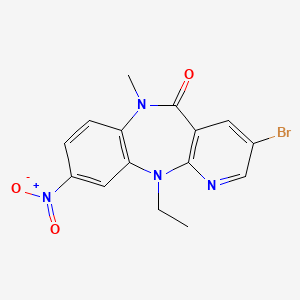
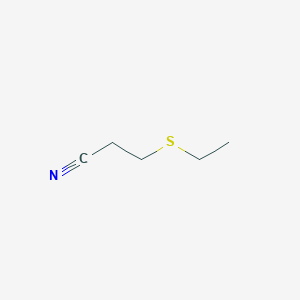
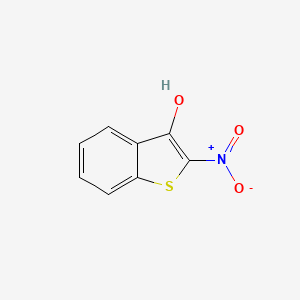
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)


